5-bromo-N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide
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Overview
Description
5-bromo-N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide is a heterocyclic compound that features a thiazole ring substituted with a 2,4-dimethylphenyl group and a thiophene ring substituted with a bromine atom and a carboxamide group. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting 2,4-dimethylphenylamine with α-haloketones under acidic conditions.
Bromination of Thiophene: Thiophene can be brominated using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide.
Coupling Reaction: The brominated thiophene is then coupled with the thiazole derivative using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a base like triethylamine to form the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
5-bromo-N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the thiophene ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the thiazole and thiophene rings.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydride (NaH), potassium tert-butoxide (KOtBu), and various nucleophiles.
Oxidation and Reduction: Reagents such as potassium permanganate (KMnO₄) for oxidation and sodium borohydride (NaBH₄) for reduction.
Coupling Reactions: Palladium catalysts (e.g., Pd(PPh₃)₄) and bases like potassium carbonate (K₂CO₃).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the bromine atom.
Scientific Research Applications
5-bromo-N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, antifungal, and anticancer agent due to the biological activities of the thiazole and thiophene rings.
Biological Studies: It is used in research to understand the interactions of heterocyclic compounds with biological targets, such as enzymes and receptors.
Material Science: The compound’s electronic properties make it of interest in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of 5-bromo-N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole and thiophene rings can interact with the active sites of enzymes, potentially inhibiting their activity. The compound may also interfere with cellular pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
5-bromo-N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide: can be compared with other thiazole and thiophene derivatives, such as:
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct electronic and steric properties. This makes it a valuable compound for studying structure-activity relationships and developing new therapeutic agents.
Properties
IUPAC Name |
5-bromo-N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13BrN2OS2/c1-9-3-4-11(10(2)7-9)12-8-21-16(18-12)19-15(20)13-5-6-14(17)22-13/h3-8H,1-2H3,(H,18,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNZUZCKAHWDRSY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC=C(S3)Br)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13BrN2OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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